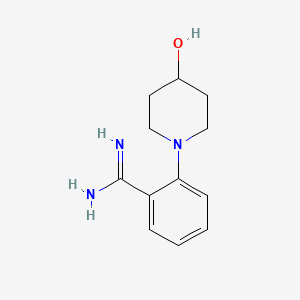
2-(4-Hydroxy-piperidin-1-YL)-benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-piperidin-1-YL)-benzamidine is a chemical compound with the molecular formula C12H15N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and benzamidine, a compound containing an amidine group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-piperidin-1-YL)-benzamidine typically involves the reaction of 4-hydroxy-piperidine with benzamidine. One common method involves the use of meta-chloroperoxybenzoic acid and methanol to prepare N-hydroxypiperidine, followed by heating with acetone to obtain the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxy-piperidin-1-YL)-benzamidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(4-Hydroxy-piperidin-1-YL)-benzamidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-piperidin-1-YL)-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxypiperidine: A related compound with similar structural features but lacking the benzamidine group.
2-(4-Hydroxy-piperidin-1-YL)-benzaldehyde: Another related compound with an aldehyde group instead of an amidine group.
Uniqueness
2-(4-Hydroxy-piperidin-1-YL)-benzamidine is unique due to the presence of both the hydroxyl group on the piperidine ring and the amidine group on the benzene ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
887577-43-7 |
|---|---|
Formule moléculaire |
C12H17N3O |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
2-(4-hydroxypiperidin-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C12H17N3O/c13-12(14)10-3-1-2-4-11(10)15-7-5-9(16)6-8-15/h1-4,9,16H,5-8H2,(H3,13,14) |
Clé InChI |
LQBAUWMXKVHRGP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C2=CC=CC=C2C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


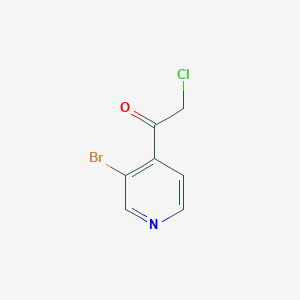
![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide](/img/structure/B12442364.png)
![Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid](/img/structure/B12442369.png)
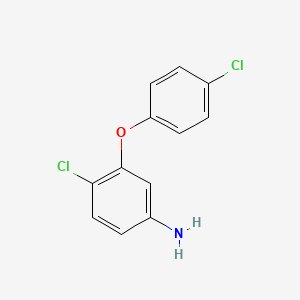
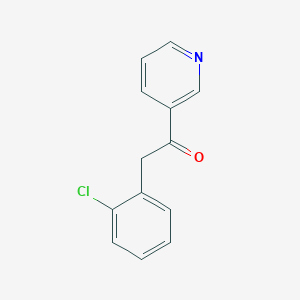

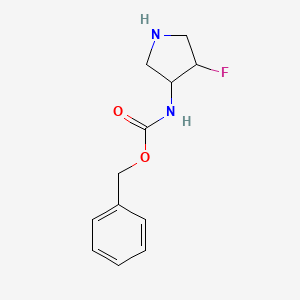

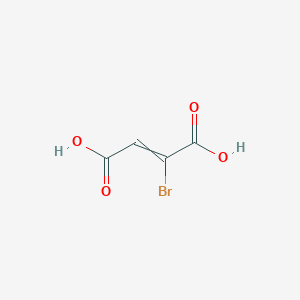
![10-Hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442409.png)



![8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
